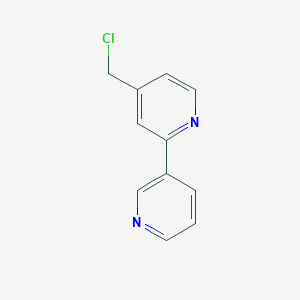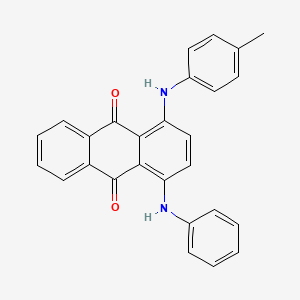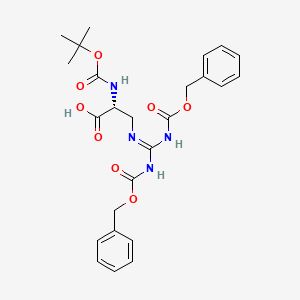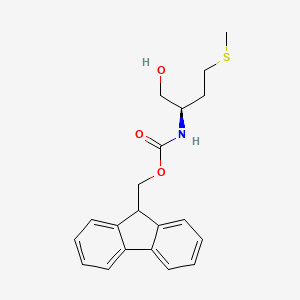
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenyl group, a hydroxybutyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.
Introduction of the Hydroxybutyl Group: The hydroxybutyl group can be synthesized through a series of reactions, including the reduction of a butanone derivative to form the corresponding alcohol.
Formation of the Carbamate Moiety: The carbamate group is typically introduced through the reaction of an amine with a chloroformate derivative.
Industrial Production Methods
Industrial production of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce the fluorenyl group to a more saturated hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanoic acid derivatives.
Aplicaciones Científicas De Investigación
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate: shares similarities with other fluorenyl carbamates and hydroxybutyl derivatives.
Fluorenylmethyl carbamate: Similar structure but lacks the hydroxybutyl group.
Hydroxybutyl carbamate: Similar structure but lacks the fluorenyl group.
Uniqueness
The uniqueness of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the fluorenyl and hydroxybutyl groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C20H23NO3S |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)/t14-/m1/s1 |
Clave InChI |
NEUMQDFIIJNLGB-CQSZACIVSA-N |
SMILES isomérico |
CSCC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CSCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)


![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

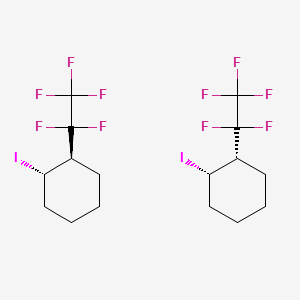
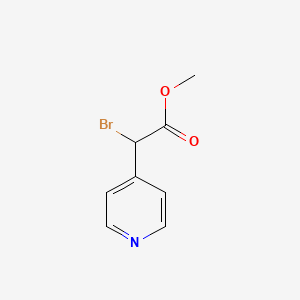
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

